![molecular formula C22H23N3O4S B4850976 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4850976.png)
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide
Overview
Description
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. The TYK2 enzyme is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways that regulate immune function. BMS-986165 has shown promise as a potential treatment for a range of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mechanism of Action
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide inhibits the activity of the TYK2 enzyme, which is involved in the signaling pathways that regulate immune function. Specifically, TYK2 is involved in the signaling pathways activated by cytokines such as IL-12, IL-23, and IFN-α. By inhibiting the activity of TYK2, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide reduces the production of these pro-inflammatory cytokines, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α. This has led to a reduction in disease activity in animal models of psoriasis, lupus, and inflammatory bowel disease. 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide has also been shown to reduce the activation of immune cells such as T cells and B cells, further contributing to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide as a research tool is its specificity for the TYK2 enzyme. This allows researchers to study the specific role of TYK2 in immune function and disease pathogenesis. However, one limitation of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide is its potential for off-target effects, as it may also inhibit other members of the JAK family of enzymes. Additionally, the high cost of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide may limit its use in some research settings.
Future Directions
There are several potential future directions for research on 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide. One area of interest is the potential for 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide as a treatment for other autoimmune diseases beyond psoriasis, lupus, and inflammatory bowel disease. Additionally, researchers may investigate the potential for combination therapy with 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide and other immunomodulatory agents. Finally, further research is needed to fully understand the potential off-target effects of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide and to develop strategies to mitigate these effects.
Scientific Research Applications
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide has been the subject of extensive scientific research, with a particular focus on its potential as a treatment for autoimmune diseases. In preclinical studies, 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the activity of TYK2, leading to a reduction in the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α. This has led to a reduction in disease activity in animal models of psoriasis, lupus, and inflammatory bowel disease.
properties
IUPAC Name |
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-17-13-20(30(27,28)25-15-18-5-3-2-4-6-18)7-8-21(17)29-16-22(26)24-14-19-9-11-23-12-10-19/h2-13,25H,14-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILDYDZVQRXXOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(pyridin-4-ylmethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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